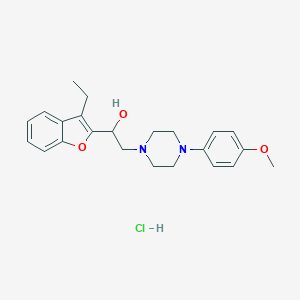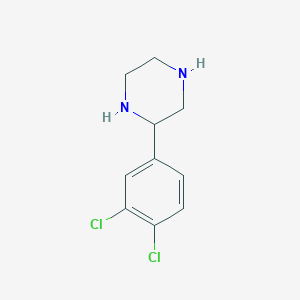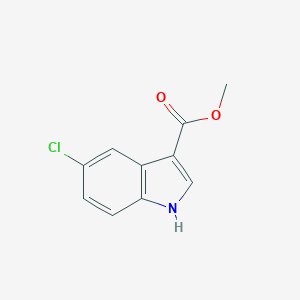
Methyl 5-chloro-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 5-chloro-1H-indole-3-carboxylate is a compound that has attracted interest due to its potential as a precursor to a variety of biologically active molecules. Its synthesis and characterization form the basis for further research into its applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of Methyl 5-chloro-1H-indole-3-carboxylate involves several key steps, starting from core compounds such as 1H-indole-2-carboxylic acids. The synthetic route includes reactions that introduce the chloro and methyl groups into the indole ring, a process that has been optimized to improve yields and reduce side products (Reddy et al., 2022).
Molecular Structure Analysis
The molecular structure and electronic properties of Methyl 5-chloro-1H-indole-3-carboxylate have been investigated using density functional theory (DFT). These studies provide insights into the ground state geometry, hydrogen bonding, solvent effects, and spectral features of the compound (Srivastava et al., 2017).
Chemical Reactions and Properties
Methyl 5-chloro-1H-indole-3-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. This reactivity highlights its utility as a versatile building block in organic synthesis (Parsons et al., 2011).
Physical Properties Analysis
The compound's physical properties, including its vibrational modes and electronic nature, have been characterized through spectroscopic methods such as FT-IR, FT-Raman, and UV-visible spectroscopy. These studies help in understanding the compound's stability and reactivity under different conditions (Almutairi et al., 2017).
Chemical Properties Analysis
Methyl 5-chloro-1H-indole-3-carboxylate exhibits unique chemical properties, including its participation in the synthesis of complex indole derivatives. Its reactivity pattern, particularly with respect to substitution reactions and the formation of indole-based compounds, has been the subject of significant research interest (Mayes et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Related Compounds :
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives have been synthesized and characterized, including the study of their reactions with N-Bromosuccinimide (Irikawa et al., 1989).
- A study on 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids highlights their synthesis and characterization, including molecular docking studies (G. Ganga Reddy et al., 2022).
Pharmaceutical Research and Development :
- Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate has been identified as a key intermediate in the preparation of HIV NNRTI candidates. An alternative synthesis method has been proposed to enhance its production (Mayes et al., 2010).
Computational and Theoretical Chemistry Studies :
- Investigations into the electronic structure, hydrogen bonding, solvent effects, and spectral features of methyl 1H-indol-5-carboxylate have been conducted using density functional theory (Srivastava et al., 2017).
Chemical Synthesis and Reactions :
- Research on the regioselective dibromination of methyl indole-3-carboxylate and its applications in the synthesis of various indole derivatives has been documented (Parsons et al., 2011).
- A study on the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb, was presented, offering an improved synthesis method (Li-Xia Jing, 2012).
Biomedical Applications :
- Ethyl 5-hydroxyindole-3-carboxylate derivatives have been investigated for their potential as inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis (Peduto et al., 2014).
Eigenschaften
IUPAC Name |
methyl 5-chloro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXAQPCYKEICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578935 | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-1H-indole-3-carboxylate | |
CAS RN |
172595-67-4 | |
| Record name | 1H-Indole-3-carboxylic acid, 5-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



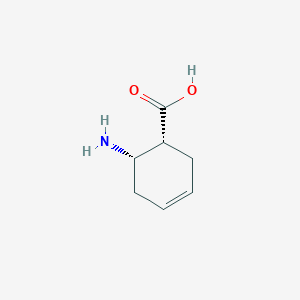
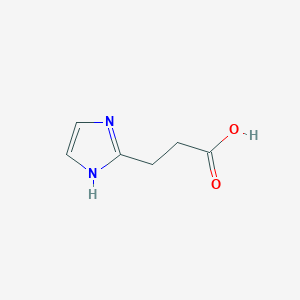
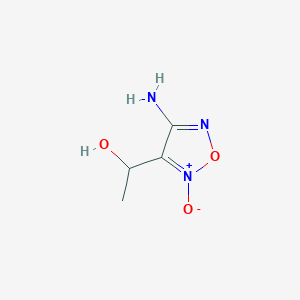
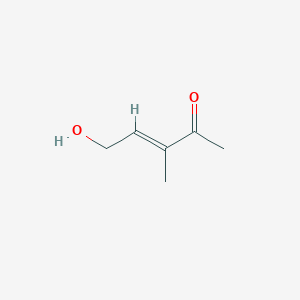
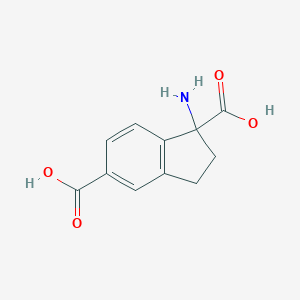
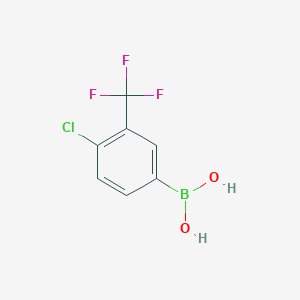
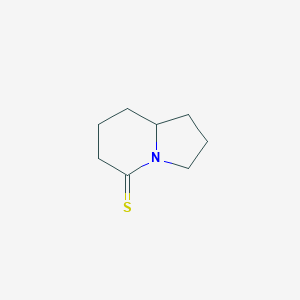
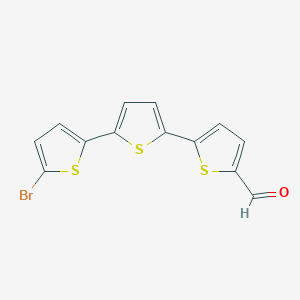
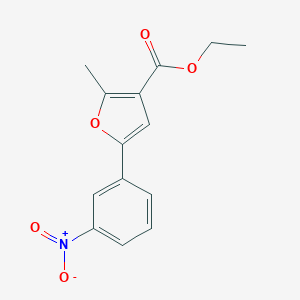
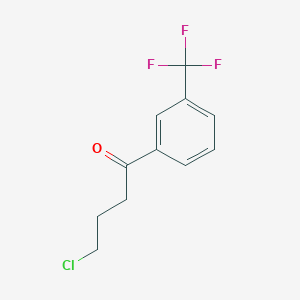
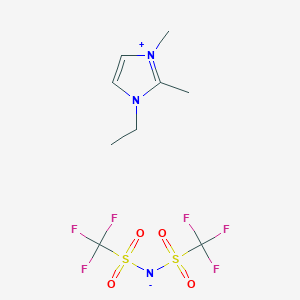
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
